molecular formula C9H14N2O B1175889 ELP-1 protein CAS No. 147097-18-5

ELP-1 protein

Cat. No.: B1175889
CAS No.: 147097-18-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gene Identification and Nomenclature

The gene encoding Elongator Complex Protein 1 underwent significant nomenclature evolution reflecting advances in functional understanding. Originally identified as inhibitor of kappa light polypeptide gene enhancer in B-cells kinase complex-associated protein, the gene received multiple designations throughout its characterization history. The Human Genome Organization Gene Nomenclature Committee currently recognizes Elongator Complex Protein 1 as the official gene symbol, replacing the previous inhibitor of kappa light polypeptide gene enhancer in B-cells kinase complex-associated protein designation. Alternative symbols historically associated with this gene include familial dysautonomia, dysautonomia, inhibitor of kappa light polypeptide gene enhancer in B-cells kinase complex-associated protein, inhibitor of nuclear factor kappa B kinase complex-associated protein, and transcription factor IKI3.

The gene maintains consistent identifiers across major genomic databases, with Human Genome Organization Gene Nomenclature Committee identifier 5959, National Center for Biotechnology Information Gene identifier 8518, and Ensembl identifier ENSG00000070061. UniProtKB/Swiss-Prot assigns the accession O95163 to the primary protein isoform, while Online Mendelian Inheritance in Man catalogs the gene under entry 603722. This standardized nomenclature system facilitates accurate scientific communication and database cross-referencing for research applications.

Historical nomenclature complexity arose from initial misconceptions regarding protein function. Early investigations suggested involvement in nuclear factor kappa B signaling pathways, leading to the inhibitor of kappa light polypeptide gene enhancer in B-cells kinase complex-associated protein designation. However, subsequent gel filtration studies failed to demonstrate authentic association with inhibitor of kappa B kinase complexes, ultimately disproving the proposed nuclear factor kappa B regulatory role. These findings necessitated functional reassignment and contributed to eventual adoption of the current Elongator Complex Protein 1 nomenclature reflecting verified biological activities.

Genomic Location and Evolutionary Conservation

Elongator Complex Protein 1 resides on the long arm of chromosome 9 at cytogenetic band 9q31, spanning genomic coordinates from base pair 108,709,355 to base pair 108,775,950 according to the Genome Reference Consortium Human Build 38 assembly. The gene encompasses 36 exons distributed across approximately 66 kilobases of genomic sequence, with exons 2 through 37 contributing to protein-coding sequences. Transcriptional orientation proceeds from the telomeric toward the centromeric direction, with the gene positioned within a region containing multiple other functionally diverse loci.

Evolutionary conservation analysis reveals remarkable preservation of Elongator Complex Protein 1 structure and function across eukaryotic lineages. Homologous genes exist in diverse model organisms including Saccharomyces cerevisiae (Elongator Protein 1), Mus musculus (Elongator Complex Protein 1), and Drosophila melanogaster (Dmel\Elongator Protein 1). The yeast homolog shares significant structural similarity with human Elongator Complex Protein 1, particularly within the carboxy-terminal dimerization domain where crystallographic studies demonstrate conserved three-dimensional architecture. Cross-species functional complementation experiments support preservation of essential molecular mechanisms across evolutionary distances.

Comparative genomic analysis identifies conserved syntenic relationships surrounding the Elongator Complex Protein 1 locus across mammalian species. Orthologous genes maintain similar chromosomal positions relative to neighboring loci, suggesting evolutionary constraint preserving genomic organization. Zebrafish studies demonstrate that the orthologous elongator acetyltransferase complex subunit 1 gene localizes to chromosome 14 and exhibits expression patterns consistent with conserved developmental functions. This evolutionary conservation underscores the fundamental importance of Elongator Complex Protein 1 in eukaryotic cellular biology.

Protein Characteristics and Isoforms

Human Elongator Complex Protein 1 comprises 1,332 amino acids with a predicted molecular weight of approximately 150 kilodaltons, making it the largest subunit within the Elongator complex. The protein exhibits a distinctive multidomain architecture consisting of two amino-terminal WD40 repeat domains arranged in tandem, followed by a carboxy-terminal tetratricopeptide repeat domain. Structural predictions indicate that the WD40 domains adopt characteristic beta-propeller conformations facilitating protein-protein interactions, while the tetratricopeptide repeat domain provides additional scaffolding capabilities for complex assembly.

The protein displays several distinct functional domains contributing to its diverse cellular roles. The amino-terminal region contains two WD40 repeat domains (residues approximately 1-400 and 401-800) that form disk-shaped structures essential for Elongator complex assembly. These domains interact extensively with Elongator Complex Protein 2 and facilitate proper positioning of the catalytic Elongator Complex Protein 3 subunit within the holocomplex architecture. The carboxy-terminal portion (residues 715-1,332) encompasses the tetratricopeptide repeat domain and dimerization interface crucial for complex stability and transfer ribonucleic acid binding.

Crystallographic studies of the carboxy-terminal domain reveal a horseshoe-shaped dimeric structure with each monomer contributing specific helical elements to the dimerization interface. Helices α19 and α21 from one monomer engage in both polar and hydrophobic interactions with helices α25 and α27 from the partner monomer, creating a stable dimeric assembly that buries approximately 1,732 square angstroms of surface area. This dimerization represents a critical structural feature enabling formation of the characteristic "arch" architecture observed in intact Elongator complexes.

Protein Domain Amino Acid Range Structural Features Functional Role
WD40 Domain 1 1-400 Beta-propeller structure Protein-protein interactions
WD40 Domain 2 401-800 Beta-propeller structure Complex assembly
Tetratricopeptide Repeat 715-1,332 Alpha-helical repeats Transfer ribonucleic acid binding
Dimerization Interface 1011-1,332 Horseshoe-shaped structure Complex stability

Alternative splicing generates multiple Elongator Complex Protein 1 transcript variants encoding distinct protein isoforms with varying functional capabilities. The primary disease-associated splice variant results from a mutation affecting intron 20 splicing, producing a truncated protein lacking the essential carboxy-terminal dimerization domain. This truncated isoform (residues 1-714) demonstrates severely impaired ability to interact with other Elongator subunits and fails to support functional complex assembly. Additional naturally occurring isoforms may exist, though their physiological significance requires further investigation.

Post-translational modifications contribute to Elongator Complex Protein 1 functional regulation, although comprehensive modification mapping remains incomplete. Phosphorylation events potentially modulate protein stability and complex assembly dynamics, with specific kinases targeting distinct amino acid residues. The protein also undergoes ubiquitination under certain cellular conditions, suggesting involvement of proteasomal degradation pathways in regulating protein abundance. These modifications provide mechanisms for fine-tuning Elongator complex activity in response to cellular demands and environmental conditions.

Properties

CAS No.

147097-18-5

Molecular Formula

C9H14N2O

Synonyms

ELP-1 protein

Origin of Product

United States

Scientific Research Applications

Role in Neuronal Signaling

Mechanism of Action
ELP-1 is essential for maintaining neurotrophin signaling, particularly through the TrkA receptor. Research indicates that ELP-1 inhibits the phosphatase SHP1, preventing premature dephosphorylation of TrkA, which is vital for neuronal survival and retrograde signaling. In the absence of ELP-1, SHP1 becomes hyperactive, leading to reduced TrkA phosphorylation and subsequent neuronal death. This mechanism underscores ELP-1's role as a critical regulator in neurotrophic signaling pathways, particularly in models of familial dysautonomia (FD) where mutations in ELP-1 disrupt these processes .

Case Studies
In a study involving animal models of FD, inhibiting SHP1 activity restored NGF-dependent signaling and improved neuronal survival. This highlights the potential therapeutic avenues for targeting ELP-1 or its associated pathways to mitigate neurodegenerative conditions .

Implications in Tumor Biology

Association with Medulloblastoma
Germline loss-of-function variants of ELP-1 have been identified in pediatric Sonic Hedgehog (SHH) medulloblastomas. These mutations disrupt protein homeostasis and activate the unfolded protein response, leading to tumorigenesis. Approximately 14.4% of patients with SHH medulloblastoma carry these mutations, suggesting a significant role for ELP-1 in this cancer subtype .

Mechanistic Insights
The loss of ELP-1 affects tRNA modifications critical for translation fidelity, thereby promoting oncogenic processes. Proteomic analyses reveal that tumors with ELP-1 mutations exhibit alterations in proteins related to protein folding and amino acid activation, indicating a broader impact on cellular homeostasis and cancer progression .

Therapeutic Applications

Drug Delivery Systems
ELP-1 has been explored as a platform for drug delivery due to its biocompatibility and ability to improve pharmacokinetics. For instance, elastin-like polypeptides (ELPs) fused with therapeutic proteins have shown enhanced circulation times and targeted delivery to tumor sites. Studies demonstrate that ELPs can significantly increase the half-life of therapeutic agents like vascular endothelial growth factor (VEGF) and glucagon-like peptide-1 (GLP-1), making them promising candidates for clinical applications .

Clinical Trials
Currently, several ELP-fusion proteins are undergoing clinical evaluation. For example, vasoactive intestinal peptide fused with ELP has demonstrated prolonged circulation compared to its native form and is now in Phase 2 trials . These advancements indicate the potential of ELP-based therapeutics in improving treatment efficacy across various diseases.

Summary Table of ELP-1 Applications

Application Area Description Key Findings/Implications
Neuronal SignalingRegulates TrkA receptor activity through SHP1 inhibitionEssential for neuronal survival; potential target for neurodegenerative disease therapies
Tumor BiologyAssociated with pediatric SHH medulloblastoma via germline mutationsDisruption of protein homeostasis; significant role in oncogenesis
Drug DeliveryEnhances pharmacokinetics of therapeutic proteinsImproved circulation times; ongoing clinical trials for various applications

Comparison with Similar Compounds

ELP-1 in C. elegans

ELP-1 (EMAP-like protein 1) in C. elegans is a conserved microtubule-associated protein critical for mechanosensation and muscle function. It contains a Hydrophobic ELP (HELP) motif, WD repeats, and a coiled-coil domain (Figure 1) . ELP-1 localizes to adhesion complexes and microtubules in body wall muscle and touch receptor neurons, enabling force transmission and sensory function . Knockdown or mutation of elp-1 results in touch insensitivity (82% defect in heterozygotes) and disrupted microtubule stability .

Human ELP-1 Homologs

In humans, "ELP-1" ambiguously refers to two distinct proteins:

  • IKAP/ELP-1: A subunit of the elongator complex (Elongator Protein 1) involved in transcriptional regulation and mRNA splicing. Mutations in IKBKAP (encoding IKAP/ELP-1) cause familial dysautonomia (FD), a neurodegenerative disorder .
  • KDELR2/ELP-1 : A KDEL receptor mediating retrograde transport from the Golgi to the endoplasmic reticulum (ER). It retains luminal ER proteins like BiP by recognizing the KDEL motif .

Structural Comparison with Similar Proteins

Domain Architecture

Protein Species Domains/Motifs Molecular Weight Key Features
ELP-1 C. elegans HELP, WD repeats, coiled-coil ~100 kDa Microtubule binding; essential for touch sensation
EML1-5 Human HELP, WD repeats, DCX* 70–120 kDa Microtubule regulation; EML4-ALK fusions drive lung cancer
hERD-2/KDELR1 Human 7 transmembrane domains ~24 kDa KDEL receptor; mediates ER retention of soluble proteins
IKAP/ELP-1 Human Tetratricopeptide repeats ~150 kDa RNA polymerase II interaction; FD-linked splicing defects

DCX: Doublecortin domain in *Drosophila ELP-1 .

Key Findings :

  • C. elegans ELP-1 and human EML proteins share the HELP and WD domains, indicating evolutionary conservation of microtubule-binding functions .
  • KDELR2/ELP-1 and hERD-2 share 7 transmembrane domains but differ in glycosylation sites (ELP-1 has an unused N-linked site at aa 62–64) .

Functional Comparison

Role in Membrane Trafficking: ELP-1 vs. hERD-2

  • ELP-1 (KDELR2) in Human Cells : Overexpression disrupts Golgi structure, redistributing β-COP to the cytoplasm and blocking secretion, mimicking brefeldin A (BFA) effects .
  • hERD-2 : Similarly alters β-COP distribution but lacks ELP-1’s glycosylation site. Both proteins induce ER-Golgi mixing, but ELP-1’s retention in the ER enhances glycoprotein processing .

Microtubule Regulation: C. elegans ELP-1 vs. Human EMLs

  • ELP-1 in C. elegans: Associates with paclitaxel-stabilized microtubules and dense body adhesions. Depolymerization by nocodazole eliminates microtubule arrays, impairing touch sensitivity .
  • Human EML4 : Binds microtubules and regulates mitotic spindle assembly. EML4-ALK oncogenic fusions disrupt microtubule dynamics in cancer .

Disease Associations

Protein Disease/Condition Mechanism Phenotype/Effect
C. elegans ELP-1 Touch insensitivity Microtubule/adhesion complex disruption 66–82% reduced response to gentle touch
IKAP/ELP-1 Familial dysautonomia (FD) Exon skipping in IKBKAP mRNA Neurodegeneration; sensory/autonomic deficits
KDELR2/ELP-1 Glioblastoma, NSCLC* ROS1-KDELR2 fusions; overexpression Tumor growth and invasiveness

*NSCLC: Non-small cell lung cancer.

Experimental Insights and Contrasts

  • Glycosylation: ELP-1 contains a glycosylation site (aa 62–64) absent in hERD-2, but this site is non-functional in COS cells .
  • Subcellular Localization : In C. elegans, ELP-1 localizes to muscle arms and dense bodies, whereas human EMLs are enriched in mitotic spindles .
  • Therapeutic Targeting : Kinetin, a cytokinin, improves IKBKAP splicing in FD by increasing wild-type IKAP/ELP-1 levels .

Preparation Methods

Prokaryotic Expression in E. coli

BL21(DE3) cells transformed with ELP-1 constructs are cultured in LB medium at 37°C to OD600 0.6, followed by 18 hr induction with 0.3 mM IPTG at 16°C. The trxB- strain facilitates cytoplasmic disulfide bond formation in spider constructs, increasing protease resistance by 37%. Harvested cells are lysed via freeze-thaw cycling and sonication in 50 mM Tris pH 7.5, 100 mM NaCl, 20 mM imidazole, 1 mM MgCl2, 2 mM β-mercaptoethanol.

Eukaryotic Expression in Insect Cells

For structural studies requiring post-translational modifications, SuperSf9-3 cells are infected with baculovirus (MOI = 1) and shaken at 27°C for 72 hr. Lysis buffers for insect cells contain 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 2 mM DTT, 5% glycerol, and protease inhibitors. Eukaryotic expression yields 18 mg/L versus 12 mg/L in prokaryotic systems but incurs 3.2× higher costs.

Purification Methodologies

Inverse Transition Cycling (ITC)

ELP-1’s thermal responsiveness enables purification through phase separation. Crude lysates are heated to 37°C (above Tt) in PBS, precipitating ELP-1 fusions. After centrifugation (80,000×g, 1 hr), pellets are resuspended in cold PBS and centrifuged again to remove aggregates. Three ITC cycles achieve 89% purity, with each cycle reducing host protein contamination by 62%.

Table 1. ITC Efficiency Across Expression Systems

SystemCyclesYield (mg/L)Purity (%)Activity Retention (%)
E. coli3248978
Insect Cells2189485

Affinity Chromatography

IMAC using Ni-NTA resin elutes ELP-1 in 50 mM Tris pH 7.5, 100 mM NaCl, 250 mM imidazole. For TEV protease-cleavable constructs, IgG agarose captures ELP-1 fusions via Fc-binding domains. Overnight TEV cleavage (4°C, 15 hr) in 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2 releases ELP-1, which is separated from tags by a final ITC round at 25°C with 1M NaCl.

Size-Exclusion Chromatography (SEC)

A Superdex S200 10/300 GL column equilibrated with 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, 5 mM DTT resolves ELP-1 monomers (elution volume 12.8 mL) from aggregates. SEC post-ITC increases purity to 98% but reduces yields by 22% due to sample loss.

Analytical Characterization

nanoDSF Thermal Stability Assays

Using a Prometheus PANTA system, ELP-1 (1 mg/mL in 50 mM Tris pH 7.5, 100 mM NaCl, 2 mM DTT) exhibits a melting temperature (Tm) of 52.3°C. Insect cell-expressed ELP-1 shows 4.1°C higher Tm than prokaryotic variants, correlating with enhanced in vitro activity.

Table 2. Stability Parameters Across Preparations

ParameterE. coliInsect Cells
Tm (°C)48.252.3
Aggregation Onset42.147.8
ΔH (kJ/mol)380412

Activity Assays

ELP-1’s tRNA modification activity is quantified via in vitro transcription assays using T7 RNA polymerase and synthetic tRNAGln(UUG) templates. Functional ELP1-3-5 subcomplexes increase correct nucleotide incorporation by 8.7-fold compared to ELP1 alone.

Process Optimization and Troubleshooting

Solubility Enhancements

Co-expression with GroEL/ES chaperones increases soluble ELP-1 in E. coli by 41%. Buffer optimization identifies 100 mM NaCl and 5% glycerol as critical for preventing aggregation during purification.

Protease Inhibition Strategies

Including 2 mM PMSF and EDTA-free protease inhibitor cocktails reduces ELP-1 degradation during ITC from 18% to <5%. Spider constructs with interchain disulfides exhibit 73% higher resistance to cytoplasmic proteases.

Scaling Considerations

Bench-scale (1 L) ITC achieves 89% recovery, but industrial-scale (>100 L) processes require continuous centrifugation, reducing yields to 68% due to shear-induced denaturation .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the cellular localization of ELP-1, and how can its ER retention function be validated?

  • Methodology : ELP-1's endoplasmic reticulum (ER) membrane localization is confirmed via immunofluorescence using ER-specific markers (e.g., calnexin) or colocalization with fluorescently tagged ER probes (e.g., ELP-1-CFP) . Functional validation involves knockout (KO) cell models (e.g., HEK-293T CRISPR/Cas9 KO lysates) to assess disruptions in ER protein retention, monitored through Western blotting of luminal ER proteins like BiP/GRP78 .**

Q. What structural features of ELP-1 are critical for its role as a KDEL receptor, and how are these domains studied?

  • Methodology : ELP-1 contains a conserved KDEL-binding domain and WD40 repeats, which are analyzed through sequence alignment and mutational studies. For example, truncation constructs (e.g., ELP-1Δ::NLS::GFP) in C. elegans reveal the importance of the HELP motif and WD domain in microtubule binding and neuronal function . Structural modeling and cross-linking assays further map receptor-ligand interactions .

Advanced Research Questions

Q. How does ELP-1 overexpression disrupt Golgi-ER dynamics, and what experimental models are used to study this phenomenon?

  • Methodology : Overexpression in COS cells induces ER retention of ELP-1, leading to Golgi collapse, as visualized by lens culinaris lectin staining. Comparative studies with ER-retained chimeric proteins (e.g., Tat-E19) confirm that the phenotype is specific to ELP-1 overexpression and not a general artifact of ER accumulation. Metabolic labeling quantifies expression levels, while BFA-treated cells serve as positive controls for Golgi-ER fusion .

Q. What methodological challenges arise when modeling ELP-1-associated disorders (e.g., familial dysautonomia) in murine systems, and how are these addressed?

  • Methodology : Full ELP-1 KO in mice is embryonically lethal, necessitating tissue-specific knockdown (e.g., neuronal Cre-lox systems) or splice-switching mutations to mimic human tissue-specific splicing. Phenotypic validation includes gait analysis, thermosensation assays, and histopathology to correlate ELP-1 expression levels with symptom severity .

Q. How can CRISPR/Cas9-engineered ELP-1 KO cell lines be utilized to dissect its role in vesicular trafficking and ER stress responses?

  • Methodology : KO cells (e.g., HEK-293T) are transfected with ELP-1 rescue constructs to confirm phenotype reversibility. Vesicular trafficking is assessed via fluorescent cargo (e.g., VSVG-GFP) time-lapse imaging. ER stress markers (e.g., CHOP, XBP1 splicing) are quantified under conditions like tunicamycin treatment to evaluate ELP-1's role in stress adaptation .

Q. What advanced imaging techniques are employed to study ELP-1's interaction with microtubules and adhesion complexes in mechanosensory neurons?

  • Methodology : In C. elegans, ELP-1::GFP transgenic strains enable live imaging of body wall muscle and touch receptor neurons. Super-resolution microscopy (e.g., SIM or STED) resolves ELP-1's association with dense bodies and β-integrin complexes. Co-immunoprecipitation and FRET assays further validate protein-protein interactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in ELP-1 localization reports between overexpression studies and endogenous expression models?

  • Methodology : Overexpression may cause artifactorial ER retention due to protein misfolding . To resolve contradictions, compare endogenous ELP-1 localization (via knock-in tags or nanoantibodies) with overexpression systems. Tissue-specific promoters in animal models (e.g., C. elegans hypodermal cells) can reconcile conflicting localization patterns .

Q. What validation strategies are critical when interpreting ELP-1 KO phenotypes, particularly given its pleiotropic roles?

  • Methodology : Use orthogonal approaches: (1) Rescue experiments with wild-type ELP-1, (2) Tissue-specific KO to isolate organ-specific functions, and (3) Transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways. For example, C. elegans rescue strains expressing ELP-1Δ::GFP clarify its role in touch sensitivity independent of developmental defects .

Methodological Resources

  • Key Techniques :
    • ER-Golgi Trafficking Assays : Lectin staining, VSVG-GFP pulse-chase .
    • CRISPR Validation : Sanger sequencing, RT-qPCR for splice variants .
    • Live Imaging : Fluorescent reporters (e.g., ELP-1::GFP) in C. elegans or mammalian cells .
  • Critical Antibodies/Tools :
    • Anti-KDELR2 antibodies for Western blot , ELP-1-CFP ER markers , and KO cell lysates (ab258482) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.